Maltitol (CAS 585-88-6) is a disaccharide polyol (sugar alcohol) derived from the hydrogenation of maltose. It is widely procured as a bulk sweetener for sugar-free, no-sugar-added, and reduced-calorie food and pharmaceutical formulations. Its key procurement-relevant attributes include a sweetness profile approximately 90% that of sucrose, a similar solubility curve and solution viscosity, and a lower caloric value of about 2.1-2.4 kcal/g. These properties allow it to replace sucrose on a near 1:1 weight basis in many applications, providing essential bulk and mouthfeel that high-intensity sweeteners cannot.
While multiple polyols like sorbitol and xylitol are available as sugar substitutes, they are not directly interchangeable with maltitol in many industrial processes. Differences in hygroscopicity, thermal stability, solubility, and molecular weight directly impact final product quality, shelf-life, and manufacturability. For instance, the higher hygroscopicity of sorbitol and xylitol can lead to undesirable moisture absorption, causing caking, viscosity increases, and loss of crispness in finished goods. Maltitol's lower hygroscopicity, closer to that of sucrose, provides greater stability and process control, particularly in moisture-sensitive applications like hard coatings and chocolate. Furthermore, its resistance to Maillard browning ensures color stability during high-temperature processing, a critical factor where substitutes may fail.
Maltitol exhibits lower hygroscopicity compared to other common polyols like xylitol and sorbitol, a critical parameter for preventing moisture uptake in finished products. In a study on sugar-free chocolate, formulations with high concentrations of maltitol resulted in the lowest moisture content, whereas 100% xylitol substitution yielded the highest. This is attributed to xylitol's high water-holding capacity. Crystalline maltitol absorbs atmospheric moisture only at relative humidities of 82% and above (at 40°C), a threshold higher than that of sucrose (80%), contributing to better shelf stability and crunchiness in coatings.
| Evidence Dimension | Moisture Content in Chocolate Formulation |
| Target Compound Data | Lowest moisture content observed in high-maltitol formulations (e.g., 0.87% in one tested mix). |
| Comparator Or Baseline | Xylitol (100% substitution) resulted in the highest moisture content (1.18%). |
| Quantified Difference | Up to 26% lower moisture content compared to 100% xylitol formulation. |
| Conditions | Study of milk chocolate formulations where sucrose was replaced by varying ratios of maltitol and xylitol. |
Lower hygroscopicity translates to better flowability of powders, reduced caking, improved shelf life, and preservation of desired texture (e.g., crispness) in the final product, reducing manufacturing complications.
Maltitol is chemically stable at high temperatures and, due to the reduction of the carbonyl group in its structure, does not participate in Maillard browning reactions with amino acids. This property is a significant processing advantage over reducing sugars and some sugar substitutes. Its melting point is 148–151°C, and decomposition only begins at temperatures above 200°C. This stability prevents unwanted color development and flavor changes during baking and other thermal processes, making it a reliable bulking agent for achieving consistent product appearance.
| Evidence Dimension | Chemical Reactivity (Maillard Browning) |
| Target Compound Data | Does not react with amino acids; no browning. |
| Comparator Or Baseline | Sucrose and other reducing sugars readily undergo Maillard reactions, causing browning and flavor changes during heating. |
| Quantified Difference | Qualitative but critical difference: non-reactive vs. reactive. |
| Conditions | Standard food processing temperatures (e.g., baking, confectionery). |
For applications requiring a light color, such as certain baked goods, icings, or pharmaceutical tablets, Maltitol provides sweetness and bulk without the risk of undesirable browning, ensuring batch-to-batch consistency.
Maltitol is valued for having physical and organoleptic properties that closely mimic sucrose, simplifying reformulation processes. Its relative sweetness is approximately 90% that of sucrose, often eliminating the need for co-formulation with high-intensity sweeteners to achieve a desired taste profile. Furthermore, its solubility curve is the closest to sucrose among common polyols; at 37°C, 200 g of maltitol is soluble in 100 mL of water, compared to 220 g for sucrose. This similarity ensures comparable mouthfeel and dissolution behavior in aqueous systems.
| Evidence Dimension | Relative Sweetness (vs. Sucrose at 100%) |
| Target Compound Data | 80-90% |
| Comparator Or Baseline | Sorbitol: 50-60%. Erythritol: 60-70%. Mannitol: 50-70%. |
| Quantified Difference | 30-40% sweeter than Sorbitol, enabling lower usage rates for equivalent sweetness. |
| Conditions | Standard sensory evaluation conditions. |
Procuring Maltitol allows for a more straightforward, often 1:1, replacement of sucrose in existing formulations, minimizing redevelopment costs and preserving the bulk, texture, and mouthfeel of the original product.
Maltitol provides a reduced glycemic response compared to sucrose, making it suitable for sugar-reduced food formulations. Its glycemic index (GI) is approximately 35, which is significantly lower than that of sucrose (GI ≈ 65-68). While other polyols like erythritol (GI ≈ 0) and xylitol (GI ≈ 13) offer a lower impact, maltitol's moderate GI is coupled with superior sucrose-like functionality and taste. This positions it as a balanced choice when both metabolic impact and classic formulation properties are required.
| Evidence Dimension | Glycemic Index (GI) |
| Target Compound Data | ~35 |
| Comparator Or Baseline | Sucrose: ~68. Sorbitol: ~9. Xylitol: ~13. Erythritol: ~0. |
| Quantified Difference | Approximately 48% lower GI than sucrose. |
| Conditions | Standard GI testing protocols with glucose as a reference (GI = 100). |
For formulators developing products for the health-conscious or diabetic market, maltitol offers a quantifiable reduction in glycemic load while retaining the processing and sensory characteristics of sugar more effectively than very-low-GI polyols.
Maltitol is a primary choice for sugar-free chocolate due to its sucrose-like melting behavior, low hygroscopicity that prevents viscosity issues, and a sweetness profile that complements cocoa flavors without requiring masking agents. Its physical properties allow for proper tempering, gloss, and snap in the final product.
Due to its high thermal stability and non-participation in Maillard reactions, maltitol is ideal for baked goods like biscuits and hard candies where color control is essential. It provides the necessary bulk and sweetness without the browning that occurs with sucrose or other reducing sugars.
The low hygroscopicity of crystalline maltitol makes it highly suitable for creating crunchy, stable coatings that resist moisture absorption from the air. This ensures a long-lasting crisp texture and protects the core product, a key requirement in both confectionery and pharmaceutical tablet coating.
When the goal is a near 1:1 weight replacement of sucrose with minimal impact on texture and mouthfeel, maltitol is a strong candidate. Its similar solubility, viscosity in solution, and high relative sweetness reduce the need for complex reformulation involving multiple hydrocolloids or high-intensity sweeteners.